molecular formula C16H14F3N5 B6444747 3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640830-36-8

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6444747
CAS No.: 2640830-36-8
M. Wt: 333.31 g/mol
InChI Key: LVPSGTIERALCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyridine ring, a piperazine ring, and a trifluoromethyl group . Similar compounds have been studied for their potential as inhibitors of certain biological processes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods, including arylation of amine cores with trifluorophenyl iodide , and coupling reactions .

Scientific Research Applications

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has been studied for its potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of certain enzymes, as a catalyst or reagent in chemical synthesis, and as a potential drug candidate. In addition, this compound has been studied for its potential to interact with other molecules and to be used as a probe to study the structure and function of proteins, nucleic acids, and other molecules.

Mechanism of Action

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has been studied for its potential to interact with various molecules and to modulate their activity. For example, this compound has been studied for its potential to interact with enzymes and modulate their activity. When this compound binds to an enzyme, it can inhibit its activity or activate it, depending on the specific enzyme and the concentration of this compound used. In addition, this compound has been studied for its potential to interact with other molecules, including proteins and nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. For example, this compound has been studied for its potential to modulate the activity of certain enzymes, proteins, and nucleic acids. In addition, this compound has been studied for its potential to interact with other molecules and to affect the structure and function of proteins, nucleic acids, and other molecules.

Advantages and Limitations for Lab Experiments

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile has several advantages for lab experiments. For example, this compound is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound has the potential to interact with a variety of molecules and to modulate their activity. However, this compound also has some limitations for lab experiments. For example, this compound is a relatively small molecule, and it may not be able to interact with larger molecules. In addition, this compound is relatively expensive, and it may not be suitable for large-scale experiments.

Future Directions

The potential applications of 3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile are numerous, and there are many potential future directions for its use in scientific research. For example, this compound could be used to study the structure and function of proteins, nucleic acids, and other molecules. In addition, this compound could be used to modulate the activity of enzymes, proteins, and nucleic acids. Furthermore, this compound could be used to develop new drugs or to improve existing drugs. Finally, this compound could be used to study the biochemical and physiological effects of various molecules.

Synthesis Methods

3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile can be synthesized by a variety of methods, including the reaction of trifluoromethylpyridin-2-yl piperazine with 4-chloropyridine-3-carbonitrile in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere and results in the formation of the desired product. The reaction is typically carried out at room temperature and can be completed in several hours.

Properties

IUPAC Name

3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5/c17-16(18,19)13-1-2-15(22-10-13)24-7-5-23(6-8-24)14-11-21-4-3-12(14)9-20/h1-4,10-11H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSGTIERALCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=C(C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.